Home > Products > Screening Compounds P120502 > Thalidomide-propargyl-O-PEG4-C2-acid
Thalidomide-propargyl-O-PEG4-C2-acid -

Thalidomide-propargyl-O-PEG4-C2-acid

Catalog Number: EVT-14897628
CAS Number:
Molecular Formula: C27H32N2O11
Molecular Weight: 560.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-propargyl-O-PEG4-C2-acid is a synthetic compound derived from thalidomide, notable for its application in targeted protein degradation. This compound features a propargyl group linked to a polyethylene glycol (PEG) chain, specifically consisting of four ethylene glycol units, and a carboxylic acid functional group. The design of this compound allows it to function as a versatile building block in the development of Proteolysis Targeting Chimeras (PROTACs), which are engineered to selectively degrade specific proteins within cells. The molecular formula for thalidomide-propargyl-O-PEG4-C2-acid is C27H32N2O11C_{27}H_{32}N_{2}O_{11} with a molecular weight of approximately 560.556 g/mol .

Source and Classification

Thalidomide-propargyl-O-PEG4-C2-acid is classified under the category of small molecules used in drug development, particularly in the fields of oncology and immunology. It is recognized as a degrader building block for targeted protein degradation, containing an E3 ligase ligand with a linker that can be conjugated to target protein ligands through straightforward chemical reactions .

Synthesis Analysis

Methods and Technical Details

The synthesis of thalidomide-propargyl-O-PEG4-C2-acid involves several key steps:

  1. Starting Material: The synthesis begins with thalidomide as the base compound.
  2. Propargyl Group Introduction: A propargyl group is introduced to the PEG linker. This step typically employs methods such as nucleophilic substitution or coupling reactions.
  3. PEGylation: The incorporation of the four-unit polyethylene glycol linker enhances solubility and biocompatibility.
  4. Carboxylic Acid Functionalization: The final step involves attaching a carboxylic acid group, which provides additional functionalization options for further conjugation.

Solvents commonly used in these reactions include dimethylformamide, dichloromethane, and dimethyl sulfoxide, while copper catalysts may facilitate specific coupling reactions.

Chemical Reactions Analysis

Reactions and Technical Details

Thalidomide-propargyl-O-PEG4-C2-acid participates in several types of chemical reactions:

  1. Click Chemistry Reactions: The propargyl group can react with azides in the presence of copper catalysts to form stable triazole linkages.
  2. Substitution Reactions: The PEG linker can undergo substitution reactions with various functional groups, allowing for modifications that can tailor the compound's properties for specific applications.

These reactions are critical for developing PROTAC molecules that require precise control over their structure and functionality.

Mechanism of Action

Process and Data

Thalidomide-propargyl-O-PEG4-C2-acid functions primarily through its interaction with the cereblon E3 ligase complex. This interaction leads to the ubiquitination of target proteins, marking them for degradation by the proteasome. The mechanism involves:

  • Binding to cereblon, which recruits specific substrates.
  • Facilitating the ubiquitination process, ultimately leading to proteolytic degradation.

This mechanism is particularly valuable in therapeutic contexts where selective protein degradation can mitigate disease progression, especially in cancers and autoimmune disorders .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: 560.556 g/mol
  • Molecular Formula: C27H32N2O11C_{27}H_{32}N_{2}O_{11}
  • Purity: ≥ 95% (HPLC)
  • Storage Conditions: Refrigerated; shelf life of 12 months post-delivery
  • Solubility: Enhanced due to the PEG component, facilitating its use in biological applications .

These properties underscore its stability and suitability for research applications.

Applications

Scientific Uses

Thalidomide-propargyl-O-PEG4-C2-acid is primarily utilized in:

  • Targeted Protein Degradation: As a building block for PROTACs aimed at degrading specific proteins involved in disease processes.
  • Cancer Research: Its ability to modulate protein levels makes it a valuable tool in developing therapies for cancers such as multiple myeloma.
  • Immunology: It has potential applications in treating autoimmune disorders by regulating inflammatory pathways through targeted protein degradation .
Introduction to PROTAC Technology and Molecular Context [2] [3] [5]

Evolution of Proteolysis-Targeting Chimeras (PROTACs) in Targeted Protein Degradation

The PROTAC concept, first demonstrated in 2001, utilized a peptide-based ligand to recruit the SCFᵝ-TRCP E3 ligase for methionine aminopeptidase-2 degradation. Key developmental milestones include:

  • Peptide-to-Small Molecule Transition: Early PROTACs relied on peptidic E3 ligands (e.g., HIF-1α-derived peptides for VHL recruitment), suffering from poor cell permeability and stability. The shift began with nutlin-based MDM2 recruiters (2008) and accelerated with VHL- and CRBN-targeting small molecules post-2012 [4] [5].
  • Catalytic Efficiency Validation: Seminal studies demonstrated PROTACs operate substoichiometrically. For example, BRD4 degraders like dBET1 achieved degradation at concentrations 100-fold lower than their binding affinity, confirming event-driven pharmacology [4] [9].
  • Clinical Translation: As of 2022, >10 PROTACs entered clinical trials, including ARV-110 (targeting AR) and ARV-471 (targeting ER), both leveraging CRBN ligands derived from thalidomide analogs [8].

Table 1: Key PROTAC Development Milestones

YearBreakthroughE3 LigaseTarget
2001First peptide-based PROTACSCFᵝ-TRCPMetAP-2
2008First all-small-molecule PROTAC (Nutlin-based)MDM2Androgen Receptor
2015Potent BET degradation (dBET1)CRBNBRD4
2019First clinical-phase PROTAC (ARV-110)CRBNAndrogen Receptor

Role of E3 Ubiquitin Ligase Ligands in PROTAC Design

E3 ligases are critical ternary complex components that determine degradation efficiency, tissue specificity, and substrate scope. Key considerations include:

  • Ligand Availability: Only 2% of 600+ human E3 ligases have been utilized in PROTACs due to limited ligand discovery. CRBN and VHL dominate due to well-characterized, drug-like ligands (thalidomide derivatives and VH032, respectively) [1] [9].
  • Ligandability Requirements: Ideal E3 ligands must exhibit:
  • High-affinity binding (nM–µM range)
  • Solubility and stability for linker conjugation
  • Non-interference with E2 recruitment or ubiquitin transfer
  • Emerging E3 Ligases: Recent efforts focus on expanding the E3 toolbox (e.g., DCAF16, RNF114) to overcome resistance or tissue-specific limitations [1] [5].

Table 2: Prevalence of E3 Ligases in PROTAC Development

E3 LigaseRepresentative Ligand% of Reported PROTACsKey Features
CRBNPomalidomide/Lenalidomide~65%Broad applicability, oral bioavailability
VHLVH032/VH101~25%High catalytic efficiency
MDM2Nutlin~5%p53 activation synergy
IAPBestatin analogs~3%Apoptosis induction
Others(e.g., DCAF16 ligands)~2%Tissue-specific expression

Thalidomide Derivatives as Cereblon-Binding Moieties: Historical and Mechanistic Relevance

Historical Context

Thalidomide, infamously withdrawn due to teratogenicity, was rediscovered for its anti-myeloma activity. Its direct target, CRBN, was identified in 2010 via affinity purification using thalidomide-conjugated ferrite glycidyl methacrylate (FG) beads, revealing CRBN as a substrate receptor of the CRL4 ubiquitin ligase complex [6] [10].

Molecular Mechanism

  • Enantioselective Binding: (S)-thalidomide binds CRBN with ~10-fold higher affinity than (R)-thalidomide, attributed to conformational relaxation of the glutarimide ring in the tri-Trp pocket. This stereospecificity correlates with increased teratogenicity and IKZF1/3 degradation efficiency [2].
  • Neosubstrate Recruitment: IMiDs (thalidomide, lenalidomide, pomalidomide) act as "molecular glues," inducing CRBN to recruit neo-substrates like IKZF1/3 or CK1α for ubiquitination [6] [10].

Thalidomide-propargyl-O-PEG4-C2-acid: Design Rationale

This compound (C₂₇H₃₂N₂O₁₁, MW: 560.56 g/mol) functionalizes thalidomide at the 4'-position via a propargyl ether-PEG4-C2-acid tether:

  • Propargyl Handle: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized target ligands for rapid PROTAC assembly [3] [9].
  • PEG4 Linker: Enhances solubility and flexibility, optimizing ternary complex formation. The ethylene glycol repeats balance hydrophilicity and steric accessibility [3] [7].
  • Carboxylic Acid: Permits amide coupling with amine-containing warheads, offering orthogonal conjugation strategies [3].

Table 3: Key Properties of Thalidomide-propargyl-O-PEG4-C2-acid

PropertyValue
Molecular FormulaC₂₇H₃₂N₂O₁₁
Molecular Weight560.556 g/mol
Purity (HPLC)≥95%
Key Functional GroupsAlkyne, carboxylic acid
Role in PROTACsCRBN-recruiting moiety with clickable handle

Synthetic Utility

This derivative exemplifies the "Lego-like" modularity in PROTAC synthesis:

  • Click Chemistry Compatibility: Alkyne group couples with azido-POI ligands via CuAAC.
  • Carboxylate Diversification: Acid group enables EDC/NHS-mediated coupling to aminopyrimidines, kinase inhibitors, or epigenetic probes [3] [9].
  • Bifunctional PROTAC Assembly: Used in CLIPTAC approaches for intracellular PROTAC formation via bioorthogonal chemistry [4].

Properties

Product Name

Thalidomide-propargyl-O-PEG4-C2-acid

IUPAC Name

3-[2-[2-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]prop-2-ynoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C27H32N2O11

Molecular Weight

560.5 g/mol

InChI

InChI=1S/C27H32N2O11/c30-22-7-6-21(25(33)28-22)29-26(34)20-5-1-3-19(24(20)27(29)35)4-2-9-36-11-13-38-15-17-40-18-16-39-14-12-37-10-8-23(31)32/h1,3,5,21H,6-18H2,(H,31,32)(H,28,30,33)

InChI Key

DXZMKHJBEXAYJX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCOCCOCCOCCOCCOCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.